molecular formula C17H16N4O2 B8322220 2-Amino-1-ethyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide

2-Amino-1-ethyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide

Cat. No. B8322220
M. Wt: 308.33 g/mol
InChI Key: WGQMNRQVAIDBRB-UHFFFAOYSA-N
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Patent
US04959363

Procedure details

A mixture of 2.70 g 2-amino-3-cyano-1,4-dihy- dro-1-ethyl-4-oxo-7-(4-pyridinyl)quinoline methanesulfonate and 25 ml sulfuric acid was heated at 100° C. for 4 hrs. The reaction mixture was cooled, poured onto ice and made basic with ammonium hydroxide. The solid product was collected and recrystallized twice from DMF to give 2.45 g 2-amino-1,4-dihydro-1-ethyl-4-oxo-7-(4-pyridinyl)-3quinolinecarboxamide, m.p. above 300° C.
Name
2-amino-3-cyano-1,4-dihy- dro-1-ethyl-4-oxo-7-(4-pyridinyl)quinoline methanesulfonate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[NH2:6][C:7]1[N:8]([CH2:26][CH3:27])[C:9]2[C:14]([C:15](=[O:19])[C:16]=1[C:17]#[N:18])=[CH:13][CH:12]=[C:11]([C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)[CH:10]=2.S(=O)(=O)(O)[OH:29].[OH-].[NH4+]>>[NH2:6][C:7]1[N:8]([CH2:26][CH3:27])[C:9]2[C:14]([C:15](=[O:19])[C:16]=1[C:17]([NH2:18])=[O:29])=[CH:13][CH:12]=[C:11]([C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)[CH:10]=2 |f:0.1,3.4|

Inputs

Step One
Name
2-amino-3-cyano-1,4-dihy- dro-1-ethyl-4-oxo-7-(4-pyridinyl)quinoline methanesulfonate
Quantity
2.7 g
Type
reactant
Smiles
CS(=O)(=O)O.NC=1N(C2=CC(=CC=C2C(C1C#N)=O)C1=CC=NC=C1)CC
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The solid product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized twice from DMF

Outcomes

Product
Name
Type
product
Smiles
NC=1N(C2=CC(=CC=C2C(C1C(=O)N)=O)C1=CC=NC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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